Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2176152-17-1
VCID: VC4161740
InChI: InChI=1S/C17H19N5O3/c23-15(9-20-17(24)25-12-13-5-2-1-3-6-13)22-10-14(11-22)21-16-18-7-4-8-19-16/h1-8,14H,9-12H2,(H,20,24)(H,18,19,21)
SMILES: C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)NC3=NC=CC=N3
Molecular Formula: C17H19N5O3
Molecular Weight: 341.371

Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate

CAS No.: 2176152-17-1

Cat. No.: VC4161740

Molecular Formula: C17H19N5O3

Molecular Weight: 341.371

* For research use only. Not for human or veterinary use.

Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate - 2176152-17-1

Specification

CAS No. 2176152-17-1
Molecular Formula C17H19N5O3
Molecular Weight 341.371
IUPAC Name benzyl N-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]carbamate
Standard InChI InChI=1S/C17H19N5O3/c23-15(9-20-17(24)25-12-13-5-2-1-3-6-13)22-10-14(11-22)21-16-18-7-4-8-19-16/h1-8,14H,9-12H2,(H,20,24)(H,18,19,21)
Standard InChI Key STNNSIVUJCGBMC-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)NC3=NC=CC=N3

Introduction

Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate is a complex organic compound with significant potential in pharmaceutical and chemical research. It is characterized by its unique structure, which includes a pyrimidine ring linked to an azetidine moiety, further functionalized with a benzyl carbamate group. This compound is identified by the Chemical Abstracts Service (CAS) number 2176152-17-1.

Synthesis and Reactions

The synthesis of Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate likely involves multiple steps, including the formation of the azetidine intermediate and subsequent carbamation reactions. The use of specific solvents and controlled conditions is crucial to achieve high yields and purity.

Common Reagents and Conditions

  • Reagents: Common reagents in similar reactions include isocyanates for carbamation and amines for azetidine formation.

  • Conditions: Reactions are often conducted under inert atmospheres to prevent side reactions.

Biological Activity and Applications

While specific biological activities of Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate are not detailed in available literature, compounds with similar structures often exhibit potential in pharmaceutical applications, particularly in targeting specific signaling pathways for therapeutic effects.

Research Findings and Future Directions

Research on compounds like Benzyl (2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)carbamate is ongoing, with a focus on their potential therapeutic applications. Further studies are needed to fully elucidate their biological activities and optimize synthesis protocols for improved yield and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator